N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-4-27-19-12-8-9-13-20(19)28(25,26)22-14-15-24-17(3)21(16(2)23-24)18-10-6-5-7-11-18/h5-13,22H,4,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBCILIGACGNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the phenyl group and the ethoxybenzenesulfonamide moiety. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and phenylhydrazine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It may have potential therapeutic applications, such as acting as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with H-Series Sulfonamide Inhibitors
The H-series kinase inhibitors (e.g., H-8, H-9) share structural similarities with the target compound, particularly in their sulfonamide and ethyl-linked heterocyclic groups (Figure 3 in ). For example:
- H-8 Hydrochloride: N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide·2HCl features a methylaminoethyl linker and an isoquinoline sulfonamide.
- H-9 Hydrochloride: N-(2-Aminoethyl)-5-isoquinolinesulfonamide lacks the methyl group on the ethyl chain.
Key Differences :
Heterocyclic Core: The target compound uses a pyrazole ring, while H-series inhibitors employ isoquinoline. Pyrazoles offer greater metabolic stability compared to isoquinoline, which may influence pharmacokinetics.
Substituents : The 2-ethoxy group on the benzenesulfonamide in the target compound introduces steric and electronic effects distinct from the unsubstituted sulfonamides in H-8/H-3.
Biological Implications : H-series inhibitors are potent kinase inhibitors, but the pyrazole-containing compound may exhibit altered selectivity due to its unique core and substituents .
Comparison with Pyrazolo-Pyrimidine Sulfonamides
The compound in , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, shares structural motifs with the target molecule:
- Shared Features :
- Pyrazole or pyrazolo-pyrimidine core.
- Ethyl-linked sulfonamide group.
- Divergences: The compound includes a chromen-4-one (flavone-like) moiety and fluorinated phenyl groups, which enhance π-π stacking and metabolic stability. Molecular Weight: The compound has a higher molecular weight (589.1 g/mol) due to additional fluorinated and chromenone substituents .
Physicochemical and Crystallographic Insights
Hydrogen bonding patterns, critical for crystal packing and solubility, can be analyzed using graph-set theory (). The target compound’s ethoxy group and sulfonamide NH groups likely form hydrogen bonds (e.g., N–H···O, C–H···O), influencing its crystallinity and solubility profile.
Data Table: Comparative Analysis of Sulfonamide Derivatives
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring substituted with methyl and phenyl groups, linked to an ethoxybenzenesulfonamide moiety. The molecular formula is , and its molecular weight is approximately 358.45 g/mol. The presence of the sulfonamide group enhances its solubility and potential for biological interactions.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Activity : Similar compounds in the pyrazole class have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.
- Anticancer Properties : Some studies indicate that derivatives of pyrazole compounds can exert antiproliferative effects on cancer cell lines.
Biological Activity Overview
Research has highlighted several key areas where this compound may exhibit biological activity:
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Efficacy : A study published in Medicinal Chemistry reported that similar pyrazole derivatives demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application for this compound .
- Anti-inflammatory Potential : Research indicated that compounds with similar structural motifs inhibited key inflammatory mediators such as COX enzymes and TNF-alpha production in vitro . This positions the compound as a candidate for further exploration in inflammatory disease treatments.
- Cytotoxicity Against Cancer Cells : A preliminary study found that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. However, more extensive studies are required to validate these findings and understand the underlying mechanisms .
Q & A
Q. What are the standard synthetic protocols for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example, the pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with diketones, followed by sulfonamide coupling using 2-ethoxybenzenesulfonyl chloride. Intermediates are characterized using ¹H/¹³C NMR , HPLC for purity assessment, and FT-IR to confirm functional group formation. Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization .
Q. Which spectroscopic and crystallographic methods are most effective for determining the structure of this compound?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural elucidation. Programs like SHELXL refine atomic coordinates and validate hydrogen bonding networks .
- Nuclear Magnetic Resonance (NMR) resolves substituent positions (e.g., ethoxy vs. sulfonamide groups).
- High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Cross-referencing with the Cambridge Structural Database (CSD) ensures consistency with known pyrazole-sulfonamide derivatives .
Q. How can the purity and stability of this compound be assessed under varying storage conditions?
Purity is quantified via HPLC (reverse-phase C18 columns, UV detection at 254 nm). Stability studies involve:
- Thermogravimetric analysis (TGA) to assess thermal degradation.
- Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis.
- Light exposure studies using ICH guidelines to evaluate photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding affinities to targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase IX .
- Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., ethoxy group electron-donating capacity) with inhibitory potency.
- Molecular dynamics simulations (GROMACS) assess binding stability over time, highlighting key interactions (e.g., sulfonamide oxygen hydrogen bonds) .
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
- Assay standardization : Control variables like buffer pH (e.g., Tris-HCl vs. phosphate) and enzyme concentration.
- Orthogonal validation : Cross-check results using fluorescence polarization and surface plasmon resonance (SPR) .
- Meta-analysis : Compare with structurally similar compounds (e.g., furan/pyrazole hybrids) to identify trends in substituent-driven activity .
Q. How do hydrogen bonding patterns in the crystal lattice influence the compound’s solubility and bioavailability?
- Graph set analysis (Etter’s rules) classifies hydrogen bonds (e.g., R₂²(8) motifs between sulfonamide and pyrazole N-H groups).
- Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions.
- Solubility is inversely correlated with strong lattice energy; introducing polar groups (e.g., hydroxyl) disrupts packing and enhances dissolution .
Q. What crystallographic refinement challenges arise from disorder or twinning in this compound, and how are they addressed?
- Disordered ethoxy groups are modeled using split positions with restrained occupancy (SHELXL ISOR and SIMU commands).
- Twinning (e.g., pseudo-merohedral) is resolved via TWIN/BASF refinement in SHELXL, validated by R-factor convergence (<5% discrepancy).
- The PLATON toolkit checks for missed symmetry and validates hydrogen bond geometry .
Methodological Considerations
Q. What experimental designs optimize the synthesis yield while minimizing byproducts?
- Design of Experiments (DoE) : Vary reaction temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions.
- Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15–20%.
- In situ FT-IR monitoring detects intermediate formation in real time, enabling rapid adjustments .
Q. How can researchers validate the compound’s mechanism of action in cellular assays?
- Knockdown/knockout models : CRISPR-Cas9-edited cell lines (e.g., COX-2⁻/−) confirm target specificity.
- Cellular thermal shift assay (CETSA) verifies target engagement by measuring protein stability post-treatment.
- Metabolomic profiling (LC-MS) identifies downstream pathway alterations (e.g., arachidonic acid metabolism) .
Data Interpretation and Reporting
Q. How should researchers document crystallographic data to ensure reproducibility?
- Deposit raw diffraction data in the Cambridge Structural Database (CSD) with assigned CCDC number.
- Report R1/wR2 values (<0.05 for high-resolution data), Flack parameter for absolute structure, and completeness (>98% to θ = 25°).
- Include ORTEP diagrams (generated via ORTEP-3) highlighting thermal ellipsoids and hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
